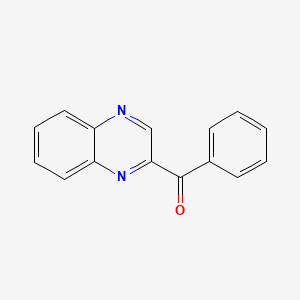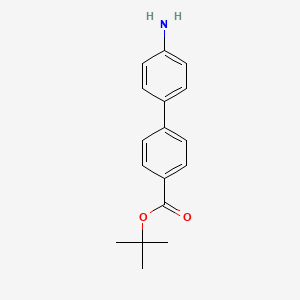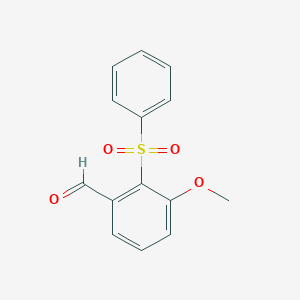
2-(Benzenesulfonyl)-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-3-methoxybenzaldehyde is a chemical compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a benzenesulfonyl group (-SO₂C₆H₅) attached to the benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methoxybenzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with 3-methoxybenzaldehyde, the compound undergoes sulfonylation to introduce the benzenesulfonyl group.
Sulfonylation Reaction: The reaction involves treating 3-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonyl)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Benzenesulfonyl)-3-methoxybenzoic acid.
Reduction: 2-(Benzenesulfonyl)-3-methoxybenzyl alcohol or 2-(Benzenesulfonyl)-3-methoxybenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its biological activity.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-(Benzenesulfonyl)-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-(Benzenesulfonyl)-3-methoxybenzaldehyde is similar to other benzaldehyde derivatives and benzenesulfonyl compounds. its unique combination of methoxy and benzenesulfonyl groups sets it apart. Some similar compounds include:
3-Methoxybenzaldehyde: Lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Lacks the methoxy group and aldehyde functionality.
2-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methoxy group.
Properties
Molecular Formula |
C14H12O4S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H12O4S/c1-18-13-9-5-6-11(10-15)14(13)19(16,17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
FGZANLDJDZHPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



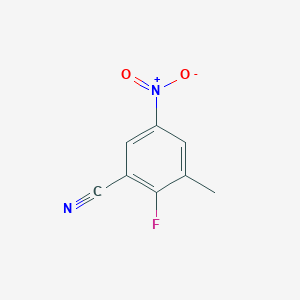

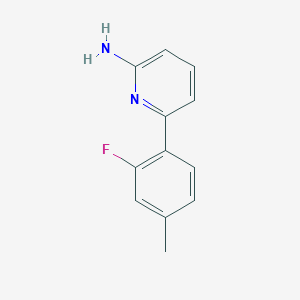
![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

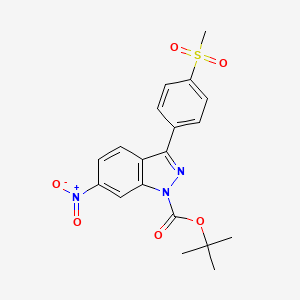

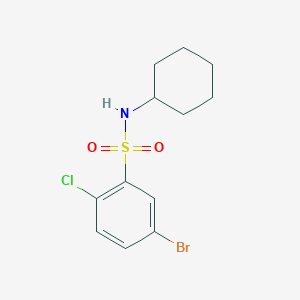
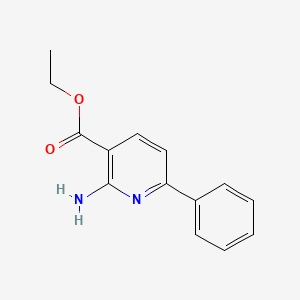
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
